Allopurinol - 315-30-0

Allopurinol

Catalog Number: EVT-258189
CAS Number: 315-30-0
Molecular Formula: C5H4N4O
Molecular Weight: 136.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Allopurinol is a purine analogue and a potent inhibitor of xanthine oxidase (XO), an enzyme involved in purine catabolism. [, , , , , , , , , , , , ] It is widely used in scientific research as a tool to investigate the role of XO and uric acid in various physiological and pathological processes.

Oxypurinol

  • Compound Description: Oxypurinol is the main active metabolite of allopurinol. It is also a noncompetitive inhibitor of xanthine oxidase, the enzyme responsible for the formation of uric acid. [, , , ]
  • Relevance: Oxypurinol possesses a longer half-life than allopurinol and contributes significantly to the urate-lowering effect of allopurinol therapy. Both compounds share a similar mechanism of action by inhibiting xanthine oxidase. [, , , ]

Febuxostat

  • Compound Description: Febuxostat is a non-purine selective inhibitor of xanthine oxidase. It is also used for the chronic management of hyperuricemia in patients with gout. [, , ]

Benzbromarone

  • Compound Description: Benzbromarone is a uricosuric drug, increasing uric acid excretion by inhibiting its reabsorption in the renal tubules. It is an alternative treatment option for gout, particularly in patients with renal function disorders. []
  • Relevance: Although structurally unrelated to allopurinol, benzbromarone serves as an alternative treatment for hyperuricemia and gout. Unlike allopurinol, which reduces uric acid production, benzbromarone enhances its elimination from the body. []

Probenecid

  • Compound Description: Probenecid is another uricosuric drug that promotes the excretion of uric acid by inhibiting its reabsorption in the kidneys. It is recommended as a first-line alternative when xanthine oxidase inhibitors are contraindicated. []
  • Relevance: Similar to benzbromarone, probenecid shares the therapeutic goal of lowering uric acid levels with allopurinol but uses a different mechanism by increasing uric acid excretion. It offers an alternative treatment approach for gout patients who cannot tolerate allopurinol. []

Allopurinol Ribonucleoside

  • Compound Description: Allopurinol ribonucleoside is a nucleoside analog of allopurinol that exhibits antileishmanial activity. It is readily converted to its 5'-monophosphate derivative by Leishmania species and incorporated into RNA, disrupting parasite growth. []
  • Relevance: Allopurinol ribonucleoside demonstrates the potential of modifying allopurinol's structure to target different diseases. Although structurally similar to allopurinol, its ribonucleoside form exhibits a distinct mechanism of action and therapeutic effect against Leishmania parasites. []
Source

Allopurinol was first introduced in the 1960s and has since been extensively studied for its therapeutic benefits. It is synthesized from various chemical precursors and has undergone numerous analytical evaluations to establish its efficacy and safety profiles.

Classification

Allopurinol is classified as a xanthine oxidase inhibitor and is categorized under antihyperuricemic agents. It is commonly prescribed in both tablet form and as an injectable solution.

Synthesis Analysis

Methods

The synthesis of allopurinol involves several chemical reactions, primarily focusing on condensation and cyclization processes. Various methods have been documented, including:

  1. Condensation Reaction: The initial step involves the reaction of triethyl orthoformate with morpholine and malonamide nitrile under reflux conditions to produce an intermediate compound.
  2. Cyclization Reaction: The intermediate undergoes cyclization with hydrazine hydrate in the presence of dilute sulfuric acid to form allopurinol hemisulphate, which is then converted into allopurinol through hydrolysis.

Technical Details

  • Condensation: The reaction typically occurs at temperatures ranging from 80°C to 112°C for several hours to ensure complete conversion.
  • Cyclization: This step requires careful temperature control (90°C to 102°C) and stirring for optimal yield. The final product is purified through crystallization and drying processes.
Molecular Structure Analysis

Structure

Allopurinol has the following molecular structure:

  • Chemical Formula: C₅H₄N₄O
  • Molecular Weight: 136.11 g/mol

The structure features a purine-like ring system with various functional groups that contribute to its biological activity.

Data

  • IUPAC Name: 4-Hydroxypyrazolo[3,4-d]pyrimidin-4-one
  • 3D Structure: Allopurinol exhibits a planar structure conducive for interaction with xanthine oxidase.
Chemical Reactions Analysis

Reactions

Allopurinol participates in several biochemical reactions primarily related to its inhibition of xanthine oxidase. The main reaction pathway includes:

  1. Inhibition of Xanthine Oxidase: Allopurinol binds to the active site of xanthine oxidase, preventing the conversion of hypoxanthine and xanthine into uric acid.
  2. Formation of Oxypurinol: Upon metabolism, allopurinol is converted into oxypurinol, which also exhibits xanthine oxidase inhibitory properties.

Technical Details

  • The binding affinity of allopurinol to xanthine oxidase is significantly higher than that of its substrates, allowing it to effectively reduce uric acid levels over prolonged periods.
Mechanism of Action

Process

Allopurinol's mechanism involves competitive inhibition:

  1. Binding: Allopurinol mimics hypoxanthine and competes for the active site on xanthine oxidase.
  2. Enzyme Inhibition: By occupying this site, allopurinol prevents the enzyme from catalyzing the oxidation of hypoxanthine and xanthine into uric acid.
  3. Uric Acid Reduction: This inhibition leads to decreased production of uric acid, thus alleviating symptoms associated with hyperuricemia.

Data

Studies have shown that allopurinol can significantly lower serum uric acid levels by up to 60% in patients with gout when administered regularly.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Allopurinol is typically presented as a white crystalline powder.
  • Solubility: It is soluble in water (approximately 20 mg/mL) and slightly soluble in ethanol.

Chemical Properties

  • pH Stability: Allopurinol remains stable within a pH range of 4 to 7.
  • Melting Point: The melting point ranges from 250°C to 255°C.

Relevant analyses indicate that allopurinol maintains its structural integrity under various storage conditions, making it suitable for pharmaceutical applications.

Applications

Scientific Uses

Allopurinol is primarily utilized in clinical settings for:

  1. Management of Gout: It helps prevent acute gout attacks by maintaining lower uric acid levels.
  2. Kidney Stone Prevention: By lowering uric acid concentrations, it reduces the risk of uric acid stone formation.
  3. Cancer Treatment Support: In patients undergoing chemotherapy, allopurinol can prevent tumor lysis syndrome by controlling uric acid levels post-cell lysis.

Research continues into additional applications of allopurinol, including its potential effects on other metabolic disorders related to purine metabolism.

Mechanistic Foundations of Xanthine Oxidase Inhibition

Structural Basis of Competitive Inhibition by Allopurinol and Oxypurinol

Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-one) and its primary metabolite oxypurinol are structural analogs of hypoxanthine and xanthine, respectively. They competitively inhibit xanthine oxidase (XO) by binding to the enzyme’s molybdenum-pterin (Mo-pt) cofactor within the active site. Upon entry, allopurinol undergoes hydroxylation by XO to form oxypurinol, which then coordinates tightly with the reduced Mo(IV) center via a nitrogen atom of its pyrazole ring (Figure 1) [1] [4]. This coordination stabilizes a high-affinity enzyme-inhibitor complex, preventing substrate access. Crucially, oxypurinol requires molecular rotation within the active site to achieve optimal inhibitory positioning after its formation, a process less efficient than allopurinol’s direct binding kinetics [1].

Crystallographic analyses reveal that oxypurinol forms critical hydrogen bonds with residues Glu802, Arg880, and Glu1261 in bovine XO (90% identical to human XO), mimicking the natural substrate’s binding mode [4] [10]. Hydrophobic interactions with Phe914, Phe1009, and Leu873 further enhance complex stability. However, upon reoxidation of Mo(IV) to Mo(VI), oxypurinol binding weakens significantly, necessitating enzymatic reduction by substrates like xanthine or hypoxanthine to restore inhibition [1].

Table 1: Comparative Inhibition Efficacy of Allopurinol vs. Oxypurinol In Vitro

InhibitorConcentration (μM)Time to 50% Inhibition (min)Substrate (Xanthine μM)Relative Efficacy (vs. Allopurinol)
Allopurinol21.0–3.85–501 (Reference)
Oxypurinol29.0–32.72–508.6–34.0-fold weaker
Oxypurinol506.8–49.52–50>30-fold weaker

Data derived from kinetic assays using bovine milk XO [1].

Allosteric Modulation of Xanthine Oxidase Active Site Dynamics

Beyond direct competition, allopurinol and oxypurinol induce long-range conformational shifts that modulate XO’s catalytic efficiency. Molecular dynamics simulations indicate that oxypurinol binding alters the flexibility of the Fe-S cluster domain and the FAD-binding loop, reducing electron transfer efficiency from the Mo center to FAD [4]. This "lockdown" effect impedes the enzyme’s ability to regenerate its oxidized state for subsequent catalytic cycles.

Furthermore, oxypurinol exhibits weak allosteric inhibition of purine nucleoside phosphorylase (PNP), an enzyme upstream in the purine salvage pathway. This secondary inhibition disrupts the feedback loop regulating de novo purine synthesis. Reduced PNP activity elevates intracellular purine nucleotide levels, which may indirectly downregulate XO expression through amidophosphoribosyltransferase (ATase) feedback inhibition [1].

Table 2: Allosteric Effects of Oxypurinol on Related Enzymes

Target EnzymeInhibitory EffectFunctional Consequence
Xanthine OxidaseConformational rigidityReduced electron transfer; slowed catalytic turnover
Purine Nucleoside Phosphorylase (PNP)Weak inhibitionDisrupted purine salvage; potential downregulation of de novo synthesis
Hypoxanthine conversion to XanthineSelective weaknessPreserved feedback inhibition of ATase

Kinetic Analysis of Enzyme-Substrate Interactions in Purine Catabolism

Kinetic studies elucidate critical differences in inhibition mechanisms. Allopurinol acts as a rapid "suicide inhibitor" with millisecond-scale binding, while oxypurinol exhibits slower, time-dependent inhibition [1]. Lineweaver-Burk plots confirm purely competitive inhibition for both compounds, indicated by intersecting lines at the y-axis when varying xanthine concentrations are tested [1] [10]. The inhibition constant (Kᵢ) for oxypurinol (37.79 μM) is significantly higher than for allopurinol (0.53 μM), reflecting weaker binding affinity [9].

In vivo murine models of hyperuricemia demonstrate this kinetic disparity: intraperitoneal allopurinol (3 mg/kg) significantly reduced plasma urate, whereas equivalent oxypurinol doses showed no effect. Achieving comparable urate reduction required 10 mg/kg of oxypurinol [1]. This inefficiency stems from oxypurinol’s dissociation during Mo reoxidation and reliance on substrate-mediated reduction for re-inhibition.

Properties

CAS Number

315-30-0

Product Name

Allopurinol

IUPAC Name

1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

InChI

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)

InChI Key

OFCNXPDARWKPPY-UHFFFAOYSA-N

SMILES

C1=NNC2=C1C(=O)NC=N2

Solubility

17.1 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 64 °F (NTP, 1992)
solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution
Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6.
In water, 569 mg/L at 25 °C
5.88e+00 g/L

Synonyms

Allopurinol; Zyloprim; Lopurin; Zyloric; Allohexal; Allohexan; Alloprin; Allopurin

Canonical SMILES

C1=NNC2=C1C(=O)NC=N2

Isomeric SMILES

C1=C2C(=NC=NC2=O)NN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.